molecular formula C11H13NO3 B13621511 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one

4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one

Cat. No.: B13621511
M. Wt: 207.23 g/mol
InChI Key: JNTAKERFLZFJMV-UHFFFAOYSA-N
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Description

4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. Oxazolidinones are widely recognized for their pharmacological versatility, serving as intermediates in drug synthesis and exhibiting antimicrobial, antitumor, and central nervous system (CNS)-targeting activities .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-[4-(methoxymethyl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-14-6-8-2-4-9(5-3-8)10-7-15-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13)

InChI Key

JNTAKERFLZFJMV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2COC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the oxazolidin-2-one ring .

Another approach involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This method allows for the formation of the oxazolidin-2-one ring with high stereoselectivity .

Industrial Production Methods

Industrial production of oxazolidinones, including 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one, often involves scalable synthetic routes that ensure high yield and purity. These methods typically employ catalytic systems and optimized reaction conditions to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced oxazolidinone analogs .

Mechanism of Action

The mechanism of action of 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting a bacteriostatic effect .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological profile of oxazolidinones is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Pharmacological Activity/Application Key Properties/Findings References
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one 4-(methoxymethyl)phenyl at C4 Not explicitly reported; inferred CNS or antimicrobial potential Enhanced solubility due to methoxy group; potential metabolic stability N/A
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one Methyl at C4, phenyl at C5 Chiral auxiliary in asymmetric synthesis Stereochemistry critical for enantioselectivity
4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one Benzylidene group with methoxy at C4 Antimicrobial, antitumor Conjugated system enhances electronic reactivity
4-Methyl-5-phenyloxazolidin-2-one Methyl at C4, phenyl at C5 Intermediate in drug synthesis Cis-configuration impacts crystallinity
mGluR5 PAMs (e.g., (4R,5R)-5-(3-fluorophenyl)-4-(pyridinyl)oxazolidin-2-one) Acetylene and haloaryl substituents Positive allosteric modulators for mGluR5 Substituents near acetylene influence glutathione conjugation risk

Key Observations:

  • Methoxymethyl vs. Methyl/Phenyl: The methoxymethyl group in the target compound likely improves aqueous solubility compared to non-polar methyl or phenyl substituents, which could enhance bioavailability in drug candidates.
  • Benzylidene vs. Methoxymethyl: Benzylidene-containing analogues (e.g., 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one) exhibit antimicrobial activity due to their extended conjugation, whereas the methoxymethyl group may prioritize metabolic stability over reactivity .
  • Stereochemical Considerations: Chiral centres, as in (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, are critical for enantioselective synthesis, a feature absent in the achiral target compound .

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